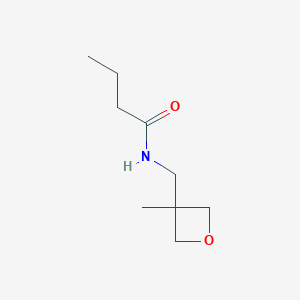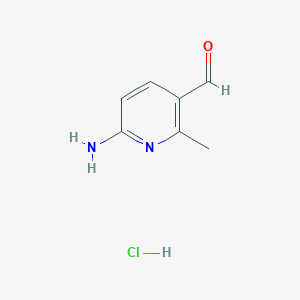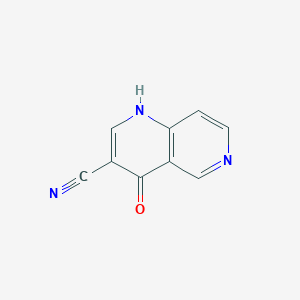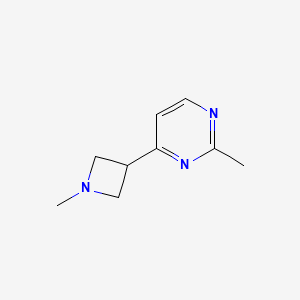
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine typically involves the condensation of pyrazin-2-amine with an appropriate imidazole derivative. One common method includes the use of TiCl4 as a catalyst in a one-pot reaction . The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazine or imidazole rings.
Applications De Recherche Scientifique
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor modulator, it can enhance or inhibit the activity of GABA receptors, leading to various physiological effects . Additionally, its interaction with enzymes can result in the inhibition or activation of specific biochemical pathways, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Amino-pyrazoles): These compounds share the pyrazine ring and exhibit similar biological activities.
N-(Pyridin-2-yl)amides: These compounds also contain a nitrogen heterocycle and are used in similar medicinal applications.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine ring system and are known for their therapeutic potential.
Uniqueness
(5-(Pyrazin-2-yl)-1H-imidazol-2-yl)methanamine is unique due to its specific combination of pyrazine and imidazole rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H9N5 |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
(5-pyrazin-2-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C8H9N5/c9-3-8-12-5-7(13-8)6-4-10-1-2-11-6/h1-2,4-5H,3,9H2,(H,12,13) |
Clé InChI |
UJGISNULPUSZHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=CN=C(N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B11916830.png)






![2-(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol](/img/structure/B11916870.png)
![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)



